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Aminooxy-PEG7-methane

Cat. No.: B605446
M. Wt: 355.42 g/mol
InChI Key: DGGSCAFEGLNJGW-UHFFFAOYSA-N
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Description

Significance of PEGylation in Biomolecular Conjugation Research

PEGylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. scispace.comkoreascience.kr The attachment of PEG chains increases the size and molecular weight of the conjugated biomolecule, which in turn offers several key advantages. scispace.com

Key Advantages of PEGylation:

Enhanced Solubility: Many therapeutic molecules are hydrophobic, limiting their administration and bioavailability. PEGylation increases the water solubility of these molecules, making them easier to formulate and deliver. axispharm.comadcreview.com

Prolonged Circulation Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces their clearance by the kidneys. ucl.ac.beeuropeanpharmaceuticalreview.com The PEG chain also forms a protective hydrophilic shield around the molecule, protecting it from enzymatic degradation and reducing uptake by the immune system. europeanpharmaceuticalreview.com This leads to a longer circulation time in the bloodstream, allowing for less frequent dosing. adcreview.comcreativepegworks.com

Reduced Immunogenicity: The protective shield created by the PEG polymer can mask the conjugated molecule from the host's immune system, reducing or even eliminating an immune response. adcreview.comfrontiersin.org This is particularly important for protein-based therapeutics, which can often be recognized as foreign by the body. ucl.ac.befrontiersin.org

Improved Stability: PEGylation can protect molecules from degradation, enhancing their stability both in storage and within the body. creative-biolabs.comaxispharm.com

These benefits have made PEGylation a crucial tool in the development of new therapeutics, including antibody-drug conjugates (ADCs), where PEG linkers are used to connect a cytotoxic drug to a monoclonal antibody for targeted cancer therapy. creative-biolabs.com

Table 1: Impact of PEGylation on Biomolecule Properties

Property Effect of PEGylation Scientific Rationale
Solubility Increased The hydrophilic nature of the PEG polymer enhances the solubility of hydrophobic molecules in aqueous solutions. axispharm.comadcreview.com
Circulation Time Increased The larger size of the PEGylated molecule reduces renal clearance, while the PEG shield protects against enzymatic degradation. europeanpharmaceuticalreview.com
Immunogenicity Reduced The PEG chain masks the biomolecule from the immune system, preventing an immune response. adcreview.comfrontiersin.org

| Stability | Enhanced | PEGylation protects the conjugated molecule from proteolytic and enzymatic degradation. creative-biolabs.comeuropeanpharmaceuticalreview.com |

Overview of Aminooxy Functionalization in Heterobifunctional Linker Design

Heterobifunctional linkers possess two different reactive groups, allowing for the sequential conjugation of two different molecules. thermofisher.com This approach minimizes undesirable side reactions like self-conjugation or polymerization. thermofisher.com The aminooxy group has emerged as a valuable functional group in the design of these linkers due to its specific reactivity towards aldehydes and ketones. broadpharm.compnas.org

The reaction between an aminooxy group and a carbonyl group forms an oxime linkage, a type of C=N bond that is significantly more stable than similar bonds like imines and hydrazones. pnas.orgbroadpharm.com This stability is a key advantage for creating robust bioconjugates. nih.govbroadpharm.com The reaction proceeds efficiently under neutral or slightly acidic pH conditions and can be accelerated by catalysts like aniline (B41778). broadpharm.comacs.org

Aminooxy-functionalized PEG linkers, such as Aminooxy-PEG7-methane, combine the benefits of PEGylation with the precision of oxime ligation. biosynth.combroadpharm.com These linkers are used to connect biomolecules to other molecules or surfaces. For example, a protein can be modified to introduce an aldehyde group, which can then be specifically targeted by an aminooxy-PEG linker. nih.govresearchgate.net This strategy is employed in the synthesis of antibody-drug conjugates and other complex bioconjugates for research and therapeutic applications. biochempeg.comglpbio.comtargetmol.com

Table 2: Properties of this compound

Property Value
Chemical Formula C15H33NO8
Molecular Weight 355.4 g/mol
CAS Number 1370698-27-3
Appearance Not specified, likely a liquid or waxy solid
Solubility Water-soluble broadpharm.com
Functional Groups Aminooxy (-ONH2), Methane (B114726) (-CH3) broadpharm.com

| Primary Application | Heterobifunctional PEG linker for bioconjugation biosynth.combroadpharm.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H33NO8 B605446 Aminooxy-PEG7-methane

Properties

IUPAC Name

O-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO8/c1-17-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGSCAFEGLNJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Design Principles and Chemical Reactivity of Aminooxy Peg7 Methane

Role of the Aminooxy Moiety in Bioorthogonal Chemical Reactions

The aminooxy group (–O–NH₂) is a powerful tool in bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biological processes. rsc.orgbiosyn.com The primary role of the aminooxy moiety is to react chemoselectively with carbonyl compounds—specifically aldehydes and ketones—to form stable oxime linkages (C=N–O). rsc.orgnih.govrsc.org

This reactivity is highly specific; the aminooxy group does not typically cross-react with other functional groups found in biomolecules, such as amines, alcohols, or thiols, ensuring precise and predictable conjugation. rsc.orgbiosyn.com While aldehydes are more reactive than ketones, the latter are often preferred for bioorthogonal applications because they are less common in biological systems, thus minimizing off-target reactions. acs.org The stability of the resulting oxime bond at physiological pH further enhances its suitability for creating durable bioconjugates. rsc.org

Functional Attributes of Oligoethylene Glycol Spacers in Bioconjugation

The oligoethylene glycol (OEG) component, in this case a chain of seven ethylene (B1197577) glycol units (PEG7), serves as a spacer or linker. nih.gov These spacers are not merely passive connectors; they impart crucial properties to the final conjugate. lifetein.com

Key attributes of OEG spacers include:

Enhanced Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of hydrophobic molecules to which they are attached. lifetein.comupf.edu

Biocompatibility: OEGs are non-immunogenic and generally considered biocompatible, reducing the risk of an adverse biological response. lifetein.com

Reduced Steric Hindrance: The flexible chain provides distance between the conjugated molecules, minimizing steric clashes that could otherwise impair their function. lifetein.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation (the attachment of PEG chains) is known to prolong the circulation time of drugs in the bloodstream by reducing renal clearance and enzymatic degradation. lifetein.comnih.gov

The defined length of the PEG7 chain in Aminooxy-PEG7-methane allows for precise control over the distance between the conjugated partners, a critical factor in designing complex biomolecular constructs. nih.gov

Reaction Mechanisms of Oxime Ligation with Carbonyl Groups

Oxime ligation is the cornerstone reaction for aminooxy-containing reagents. It involves the nucleophilic attack of the aminooxy group's nitrogen on the electrophilic carbon of a carbonyl group. rsc.orgrsc.org

Catalytic Enhancements in Oxime Ligation Kinetics for Biological Applications

The rate of oxime ligation, particularly with less reactive ketones and at neutral pH, can be slow. umn.eduebi.ac.uk To overcome this limitation, nucleophilic catalysts are employed to accelerate the reaction. nih.govrsc.org

Researchers have sought more efficient catalysts to speed up oxime ligations. Meta-phenylenediamine (mPDA) has emerged as a significantly more effective catalyst than aniline (B41778). umn.eduebi.ac.ukacs.org While only modestly more efficient at equivalent concentrations (approximately 2-fold), mPDA's much greater aqueous solubility allows it to be used at higher concentrations, leading to substantial rate enhancements. umn.eduebi.ac.uknih.gov Studies have shown that mPDA can be up to 15 times more efficient than aniline, drastically reducing reaction times from hours to minutes. umn.edunih.govacs.org This has a profound impact on applications requiring rapid conjugation, such as in the labeling of proteins or the synthesis of radiotracers. rsc.orgnih.gov Other catalysts, such as p-phenylenediamine (B122844), have also been shown to be highly effective, offering significant rate acceleration over uncatalyzed and aniline-catalyzed reactions. nih.govacs.org

Aniline-Derived Catalysis in Aqueous Media

Formation of Hydroxylamine (B1172632) Linkages via Reductive Oxime Ligation

Reductive oxime ligation is a powerful two-step bioconjugation strategy used to form stable, covalent linkages between molecules. This method leverages the initial, highly chemoselective reaction between an aminooxy-functionalized compound, such as this compound, and a carbonyl group (an aldehyde or ketone), followed by a reduction step that converts the resulting oxime bond into a more stable hydroxylamine linkage. This process provides a robust method for tethering the polyethylene (B3416737) glycol (PEG) spacer of this compound to various substrates.

Oxime Formation: The aminooxy group (-ONH₂) of this compound reacts with a carbonyl-containing molecule to form an oxime (C=N-O) bond.

Reduction: The C=N double bond of the intermediate oxime is selectively reduced to a C-N single bond, yielding a stable hydroxylamine (-CH-NH-O-) linkage. broadpharm.combroadpharm.com

Initial Oxime Formation

The first step of the ligation involves the condensation of the aminooxy group of this compound with an aldehyde or ketone on a target molecule. nih.gov This reaction is highly efficient and proceeds readily in aqueous solutions, forming an oxime as the primary product. rsc.org The reaction is known for its high chemoselectivity, as the aminooxy moiety does not typically cross-react with other functional groups found in biological systems. nih.gov

The rate of oxime formation is significantly influenced by pH and the presence of catalysts. rsc.org Optimal reaction rates are generally observed in mildly acidic conditions, typically around pH 4.5. nih.gov However, the use of nucleophilic catalysts allows the reaction to proceed efficiently at or near neutral pH, which is often crucial for applications involving sensitive biomolecules. researchgate.net Aniline and its derivatives are common catalysts for this transformation. Research has shown that substituted anilines, particularly those with electron-donating groups, can be superior catalysts. For instance, p-phenylenediamine has been demonstrated to be a highly effective catalyst for oxime ligations at neutral pH. researchgate.net

Table 1: Common Catalysts for Oxime Ligation This table summarizes common catalysts used to accelerate the formation of oxime bonds.

Catalyst Typical pH Range Notes
Aniline 4-7 A classical and widely used catalyst for imine formation. rsc.org
p-Phenylenediamine 6-7 Shown to be more efficient than aniline, especially at neutral pH. researchgate.net
m-Phenylenediamine 6-7 Also used as an effective catalyst for oxime ligations. researchgate.net

Reduction of the Oxime to a Stable Hydroxylamine Linkage

While the oxime bond is relatively stable compared to other imine linkages like hydrazones, it can be susceptible to hydrolysis, particularly under acidic conditions. nih.govraineslab.com To create a more robust and permanent linkage, the C=N double bond of the oxime can be reduced to a hydroxylamine. nih.gov

A significant challenge in this reduction step is the selective conversion of the C=N bond without causing cleavage of the adjacent, relatively weak N-O bond. researchgate.netnih.gov Cleavage of the N-O bond is an undesired side reaction that leads to the formation of a primary amine. nih.gov The choice of reducing agent and reaction conditions is therefore critical to ensure the desired hydroxylamine product is formed with high yield.

Research has identified several methods for the selective reduction of oximes to hydroxylamines:

Catalytic Hydrogenation: This method often employs hydrogen gas and a metal catalyst. Platinum-based catalysts, such as Platinum on carbon (Pt/C), are often preferred as they tend to suppress the over-reduction that leads to N-O bond cleavage. In contrast, palladium catalysts are often associated with higher rates of amine byproduct formation. nih.gov

Borohydride Reagents: Stoichiometric reducing agents like sodium cyanoborohydride (NaCNBH₃) are capable of reducing the oxime bond to a hydroxylamine linkage. nih.govjuniperpublishers.com These reagents are valued for their utility in bioconjugation due to their compatibility with aqueous environments.

Other Catalytic Systems: Specific catalytic systems have been developed to address the challenges of selective oxime reduction. Pyridine-borane in the presence of acid has been reported to reduce oximes to the corresponding hydroxylamines without significant over-reduction. rsc.org More recent advancements include the use of sophisticated transition-metal catalysts based on nickel and iridium, which can achieve high efficiency and, in some cases, stereoselectivity. nih.govincatt.nl

Table 2: Selected Methods for the Reduction of Oximes to Hydroxylamines This table outlines various reagents and catalysts used for the selective reduction of the oxime C=N bond, a critical step in forming stable hydroxylamine linkages.

Reagent/Catalyst System Reductant Key Characteristics
Platinum on carbon (Pt/C) H₂ Heterogeneous catalyst; generally favors hydroxylamine formation over primary amines. researchgate.net
Sodium Cyanoborohydride (NaCNBH₃) Hydride Stoichiometric reagent; compatible with many bioconjugation conditions. nih.govjuniperpublishers.com
Pyridine-Borane / Acid Borane Reduces oximes to hydroxylamines without significant over-reduction. rsc.org
Nickel or Iridium Complexes H₂ Homogeneous catalysts developed for efficient and selective asymmetric hydrogenation of oximes. nih.govincatt.nl

By combining the specificity of oxime ligation with a controlled reduction step, reductive oxime ligation using this compound provides a versatile and reliable platform for creating stable, PEGylated conjugates.

Synthetic Methodologies and Strategic Integration of Aminooxy Peg7 Methane

Strategies for Incorporating Aminooxy-PEG Moieties into Complex Architectures

The primary strategy for integrating Aminooxy-PEG moieties into complex molecules, such as proteins, peptides, and oligonucleotides, is through oxime ligation . This powerful and highly selective bioorthogonal reaction involves the condensation of an aminooxy group (-ONH2) with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (-O-N=C-). iris-biotech.debiosyn.comd-nb.infoglenresearch.com

The chemoselective nature of oxime ligation allows for the direct and specific modification of biomolecules in aqueous environments, often without the need for protecting other functional groups present in the molecule, such as amines or thiols. nih.gov This reaction is central to various bioconjugation applications:

Protein and Peptide Modification : Proteins and peptides can be site-specifically functionalized with an Aminooxy-PEG linker. nih.gov This is typically achieved by introducing a unique aldehyde or ketone group into the protein's structure, either through enzymatic modification (e.g., using galactose oxidase on a terminal galactose residue) or by genetically encoding an unnatural amino acid containing a carbonyl group. nih.govacs.org The subsequent reaction with an aminooxy-PEG derivative results in a PEGylated protein with enhanced pharmacokinetic properties. nih.gov This method has been used to create site-specific PEGylated versions of therapeutic proteins like Interleukin-8 (IL-8) and Granulocyte-colony stimulating factor (G-CSF). nih.gov

Oligonucleotide Conjugation : Aminooxy-modified PEG linkers are used to functionalize oligonucleotides for various applications. biosyn.comacs.org The aminooxy group can be introduced at the 5' end of a synthetic oligonucleotide, which can then be conjugated to an aldehyde-bearing molecule. biosyn.com This creates conjugates for diagnostics and therapeutic delivery.

Formation of Complex Constructs : The reaction can be used for fragment condensation in protein synthesis or to create cyclic peptides, where an aminooxy and an aldehyde group within the same peptide sequence react to form a macrocycle. iris-biotech.de Bifunctional linkers containing an aminooxy-PEG moiety can connect two different molecular entities, for example, in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where Aminooxy-PEG7-methane can serve as a flexible linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. chemondis.comglpbio.com

Hydrogel Formation : Multi-armed PEG structures functionalized with aminooxy groups can be cross-linked with molecules containing multiple aldehyde groups (like glutaraldehyde) to form biocompatible hydrogels. nih.govrsc.orgnih.gov The properties of these gels, such as stiffness and gelation time, can be tuned by altering the reaction conditions. nih.govrsc.org

The reaction between the aminooxy group and a carbonyl is highly efficient and forms a bond that is significantly more stable towards hydrolysis compared to similar linkages like hydrazones. iris-biotech.denih.gov This stability is crucial for conjugates intended for use in biological systems.

Chemo- and Regioselectivity Considerations in Conjugation Reactions

The effectiveness of this compound in creating well-defined conjugates hinges on the selectivity of the oxime ligation reaction.

Chemoselectivity : Chemoselectivity refers to the ability of a reagent to react with one specific functional group in the presence of others. The reaction between an aminooxy group and an aldehyde or ketone is exceptionally chemoselective. d-nb.infonih.gov It proceeds efficiently under mild aqueous conditions (pH 4-7) and does not cross-react with other functional groups commonly found in biomolecules, such as amines, thiols, carboxylates, or hydroxyls. nih.govnih.gov This "bioorthogonal" nature is a major advantage, as it permits the precise labeling of complex biomolecules in their native environment, even in living cells, without causing unintended modifications. nih.gov

Regioselectivity : Regioselectivity refers to the control over the specific site of conjugation on a target molecule. In the context of oxime ligation, regioselectivity is not an inherent property of the aminooxy group itself but is dictated by the location of its reactive partner—the aldehyde or ketone. To achieve a site-specific conjugation, a unique carbonyl group must be introduced at a single, desired position on the target biomolecule. nih.gov Strategies for achieving this include:

Enzymatic Labeling : Enzymes can be used to create a specific aldehyde group on a protein or glycoprotein. For example, galactose oxidase can oxidize a terminal galactose residue to create an aldehyde, providing a unique handle for conjugation. nih.gov

Genetic Code Expansion : An unnatural amino acid containing a ketone or aldehyde group can be incorporated into a protein at a specific site during its synthesis using genetic engineering techniques. acs.org

N-terminal Modification : The N-terminal serine or threonine residue of a protein can be selectively oxidized with periodate (B1199274) to generate a glyoxylyl group (an aldehyde), enabling N-terminal-specific PEGylation. nih.gov

The rate of oxime formation is pH-dependent, with optimal rates typically observed in a slightly acidic buffer (pH 4-5). nih.govacs.org However, many biomolecules are unstable at this pH. To overcome this, nucleophilic catalysts such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine) can be added. nih.govacs.orgresearchgate.net These catalysts significantly accelerate the reaction rate at neutral pH (pH 7), allowing for efficient conjugation under physiologically compatible conditions. acs.orgresearchgate.net

ParameterConditionEffect on Oxime Ligation
pHAcidic (pH 4-5)Optimal pH for uncatalyzed reaction, but can be harsh for some biomolecules. nih.govacs.org
Neutral (pH 7)Reaction is slow but can be significantly accelerated with a catalyst. acs.orgresearchgate.net
CatalystAnilineActs as a nucleophilic catalyst to enhance reaction rates at neutral pH. acs.orgresearchgate.net
p-Phenylenediamine (B122844)A superior catalyst to aniline, providing up to a 120-fold rate increase at pH 7 compared to the uncatalyzed reaction. nih.govacs.orgresearchgate.net

Applications in Biomolecular Engineering and Advanced Chemical Biology Research

Protein and Peptide Modification for Research Purposes

The unique properties of Aminooxy-PEG7-methane make it a powerful reagent for the targeted modification of proteins and peptides, enabling detailed investigations into their structure, function, and interactions.

Site-Specific Protein Conjugation Strategies

Site-specific conjugation is crucial for creating well-defined and homogeneous protein conjugates. The aminooxy group of this compound readily reacts with aldehyde or ketone functionalities to form a stable oxime linkage. broadpharm.combroadpharm.com This chemoselective reaction allows for the precise attachment of the PEG linker to a protein at a predetermined site.

One common strategy involves the enzymatic or chemical introduction of an aldehyde group onto the protein of interest. For instance, the formylglycine generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus peptide sequence (CxPxR) to formylglycine, which bears an aldehyde group. nih.gov This aldehyde-tagged protein can then be specifically reacted with this compound. nih.gov This method has been successfully used to attach various molecules, including fluorescent probes and affinity tags, to proteins for research purposes. nih.gov

Another approach involves the periodate (B1199274) oxidation of N-terminal serine or threonine residues to generate a glyoxylyl group, which also contains an aldehyde that can be targeted by aminooxy-functionalized PEG molecules. nih.gov These strategies ensure that the PEG chain is attached at a single, known location, preserving the protein's native structure and function, which is often a challenge with non-specific modification methods.

Development of Peptide-Protein Interaction Modulators via Ligation

Understanding and modulating protein-protein interactions (PPIs) is a key area of chemical biology research. Peptides that can disrupt or stabilize these interactions are valuable research tools. This compound can be used to synthesize peptide-based PPI modulators. By incorporating a reactive aldehyde or ketone into a peptide sequence, this compound can be ligated to create a PEGylated peptide.

This modification can enhance the peptide's solubility and stability, and the PEG linker can act as a spacer to optimize the presentation of the peptide to its target protein. nih.gov The design of such modulatory peptides often involves computational modeling and screening to identify lead sequences that can effectively interfere with specific PPIs. nih.gov The ability to create well-defined peptide conjugates using reagents like this compound is essential for systematically studying these interactions and developing potent and specific modulators. ed.ac.uk

PEGylation for Modulation of Biomolecule Research Properties

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used technique to improve their physicochemical properties for research applications. biosynth.comresearchgate.net The conjugation of this compound to proteins and peptides can significantly increase their solubility and stability in aqueous buffers. biosynth.comcd-bioparticles.net This is particularly beneficial when working with hydrophobic or aggregation-prone biomolecules.

Furthermore, the PEG chain can shield the biomolecule from proteolytic degradation, extending its functional lifetime in complex biological samples. researchgate.net While traditional PEGylation methods often result in heterogeneous mixtures due to non-specific reactions with multiple amino acid residues, the use of heterobifunctional linkers like this compound in conjunction with site-specific modification techniques allows for the creation of homogeneous PEGylated biomolecules. nih.gov This homogeneity is critical for obtaining reproducible results in research settings.

Table 1: Comparison of PEGylation Strategies

Strategy Description Advantages Disadvantages Key Reagents
Non-Specific PEGylation Random attachment of PEG to reactive groups on the biomolecule surface (e.g., lysine (B10760008) amines). Simple and straightforward. Results in a heterogeneous mixture of conjugates; may impact protein activity. mPEG-NHS ester
Site-Specific PEGylation (Aldehyde Tag) Enzymatic conversion of a specific cysteine to an aldehyde-containing formylglycine, followed by reaction with an aminooxy-PEG. nih.gov Produces homogeneous conjugates with precise control over the modification site. nih.gov Requires genetic engineering of the protein to introduce the aldehyde tag. Formylglycine generating enzyme (FGE), this compound

| Site-Specific PEGylation (N-terminal Oxidation) | Chemical oxidation of an N-terminal serine or threonine to generate an aldehyde for conjugation. nih.gov | Site-specific modification at the N-terminus. nih.gov | Limited to proteins with accessible N-terminal serine or threonine residues. | Sodium periodate, this compound |

Oligonucleotide and Nucleic Acid Functionalization

The functionalization of oligonucleotides and nucleic acids is essential for their use as research probes, diagnostic tools, and therapeutic agents. This compound provides a means to conjugate various molecules to oligonucleotides with high specificity. biosynth.com By incorporating a nucleotide analog bearing an aldehyde or ketone group into a synthetic oligonucleotide, the aminooxy group of this compound can be used to attach the PEG linker through an oxime bond. nih.gov

This approach allows for the introduction of reporter molecules, such as fluorescent dyes or biotin, to specific locations within the oligonucleotide sequence. nih.gov The PEG linker can also improve the solubility and hybridization properties of the modified oligonucleotide. cd-bioparticles.net Furthermore, the development of "aminooxy click chemistry" provides a robust and efficient method for the bis-conjugation of ligands to oligonucleotides, enabling the creation of multifunctional probes for advanced research applications. nih.gov

Small Molecule Conjugation in Research Frameworks

The conjugation of small molecules to PEG linkers is a common strategy to improve their properties for research purposes. This compound can be used to link small molecules that contain an aldehyde or ketone functional group. biosynth.com This PEGylation can enhance the aqueous solubility of hydrophobic small molecules, facilitating their use in biological assays. creativepegworks.com

In the context of drug discovery research, the attachment of a PEG linker can alter the pharmacokinetic and pharmacodynamic properties of a small molecule, allowing for more controlled studies of its mechanism of action. creativepegworks.com The defined length of the PEG7 linker provides a consistent spacer, which can be important for optimizing the interaction of the small molecule with its biological target.

PROTAC (Proteolysis Targeting Chimera) Synthesis and Mechanistic Studies

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.gov PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. nih.gov this compound is a valuable building block for the synthesis of PROTACs, where it can serve as the linker component. medchemexpress.comtargetmol.comglpbio.com

The synthesis of PROTACs often involves a modular approach, where the target ligand, linker, and E3 ligase ligand are assembled in a stepwise manner. nih.gov The aminooxy group of this compound can be used to connect to a ligand containing an aldehyde or ketone. The other end of the PEG linker can be functionalized to react with the second ligand. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, and thus for the efficiency of protein degradation. nih.gov The use of defined PEG linkers like this compound allows for the systematic exploration of linker space to optimize PROTAC activity for mechanistic studies. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
mPEG-NHS ester
Sodium periodate
Biotin

Linker Role in Induced Proximity and Ternary Complex Formation

Induced proximity is a powerful strategy in chemical biology that involves bringing two proteins or other biomolecules close to each other within a cell to trigger a specific biological event. nih.govresearchgate.net A prominent application of this concept is in the development of Proteolysis-Targeting Chimeras (PROTACs). targetmol.comglpbio.commdpi.com PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govmdpi.com

The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and its composition and length significantly influence the formation and stability of the resulting ternary complex (POI-PROTAC-E3 ligase). nih.govprecisepeg.com this compound is utilized as a PEG-based linker in the synthesis of PROTACs. targetmol.comglpbio.com The PEG component of the linker enhances the water solubility and biocompatibility of the PROTAC molecule. precisepeg.com The flexibility of the PEG chain can also be crucial for allowing the two ends of the PROTAC to simultaneously bind their respective protein partners, facilitating the formation of a stable and productive ternary complex. precisepeg.com The formation of this ternary complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein. nih.govnih.gov

The table below summarizes the key components of a PROTAC and the role of the linker.

PROTAC ComponentFunctionRole of this compound as a Linker
Target Protein Ligand Binds to the specific protein of interest (POI) intended for degradation.Covalently attached to one end of the linker.
E3 Ligase Ligand Recruits a specific E3 ubiquitin ligase.Covalently attached to the other end of the linker.
Linker Connects the target protein ligand and the E3 ligase ligand. precisepeg.comProvides appropriate length and flexibility to facilitate the formation of a stable ternary complex between the POI and the E3 ligase. precisepeg.com The PEG nature of this compound improves the solubility and pharmacokinetic properties of the PROTAC. precisepeg.com

Strategies for E3 Ligase and Target Protein Ligand Conjugation via this compound

The synthesis of a PROTAC using this compound as a linker involves the chemical conjugation of the POI ligand and the E3 ligase ligand to the linker. The aminooxy group of the linker is particularly useful for this purpose. It can react with aldehyde or ketone functionalities on a ligand to form a stable oxime bond. cd-bioparticles.netbroadpharm.com This reaction is a type of bioorthogonal ligation, meaning it can proceed efficiently in a biological environment without interfering with native biochemical processes.

Several strategies can be employed for this conjugation:

Direct Conjugation to Ligands: If the POI ligand or the E3 ligase ligand possesses a reactive aldehyde or ketone group, it can be directly conjugated to the aminooxy end of this compound. The other ligand, which may have a different reactive handle, can be attached to the methane (B114726) end of the linker through various chemical modifications.

Use of Bifunctional Crosslinkers: In cases where the ligands lack suitable functional groups, other bifunctional crosslinkers can be used to first introduce a reactive aldehyde or ketone onto the ligand, which can then react with the aminooxy group of the PEG linker.

Stepwise Synthesis: The PROTAC is often assembled in a stepwise manner. For example, the E3 ligase ligand might first be attached to the linker, and the resulting conjugate is then reacted with the POI ligand. The choice of conjugation chemistry depends on the available functional groups on each ligand and the desired stability of the final PROTAC molecule. invivogen.com

The following table outlines common conjugation strategies involving the aminooxy group.

Conjugation StrategyDescriptionKey Reactive Groups
Oxime Ligation The aminooxy group of the linker reacts with an aldehyde or ketone on the ligand. cd-bioparticles.netbroadpharm.comAminooxy (-ONH2) and Aldehyde (-CHO) or Ketone (-C=O)
Reductive Amination The oxime bond formed can be further reduced to a more stable hydroxylamine (B1172632) linkage. broadpharm.comOxime bond and a reducing agent

Functionalization of Nanoparticles and Advanced Material Surfaces

The ability to modify the surfaces of nanoparticles and other materials is crucial for their application in biomedical research. biosynth.com this compound serves as a versatile tool for this purpose, enabling the attachment of various biomolecules to material surfaces. biosynth.comqiyuebio.com

Surface Modification of Nanostructures for Research Probes

Nanoparticles, such as gold nanoparticles, can be functionalized with this compound to create research probes for various applications, including cellular imaging and diagnostics. qiyuebio.comaxispharm.com The PEG chain provides a hydrophilic spacer arm that extends from the nanoparticle surface, which can help to prevent non-specific protein adsorption and improve the biocompatibility of the nanoparticle. precisepeg.com

The aminooxy group at the end of the PEG chain can then be used to attach specific targeting ligands, such as antibodies or small molecules, that recognize and bind to specific cell types or biomarkers. axispharm.com This allows for the targeted delivery of the nanoparticle probe to the site of interest. For example, a fluorescent dye could be incorporated into the nanoparticle, and the targeting ligand would then direct the fluorescent probe to specific cells for imaging studies.

Integration into Polymeric Scaffolds for Biomedical Research Applications (e.g., Hydrogel Systems)

Polymeric scaffolds, including hydrogels, are widely used in tissue engineering and drug delivery research. researchgate.net These scaffolds can mimic the extracellular matrix and provide a supportive environment for cell growth or a depot for the controlled release of therapeutic agents. researchgate.net

This compound can be integrated into the structure of these polymeric scaffolds. For instance, the methane end of the molecule can be incorporated into the polymer backbone during synthesis. The aminooxy groups would then be displayed on the surface of the scaffold. These reactive groups can be used to immobilize bioactive molecules, such as growth factors or enzymes, onto the scaffold surface. This functionalization can enhance the biological activity of the scaffold, for example, by promoting cell adhesion and proliferation or by enabling the controlled release of a conjugated drug. The hydrophilic PEG component also contributes to the swelling properties and biocompatibility of the hydrogel system.

The table below provides examples of how functionalized materials can be used in research.

MaterialFunctionalization StrategyResearch Application
Gold Nanoparticles Attachment of this compound to the gold surface, followed by conjugation of a targeting ligand to the aminooxy group. qiyuebio.comTargeted cellular imaging, diagnostic probes. mdpi.com
Polymeric Hydrogels Incorporation of this compound into the polymer network during synthesis, exposing aminooxy groups on the surface. Tissue engineering scaffolds with immobilized growth factors, controlled drug delivery systems.

Advanced Research Applications and Methodological Innovations

Pretargeted Imaging Strategies in Radiochemistry Research

Pretargeted imaging represents a significant advancement in nuclear medicine, aiming to enhance the contrast of imaging agents and reduce the radiation dose to non-target tissues. rsc.orgfrontiersin.org This strategy typically involves a two-step process: first, a modified antibody is administered that binds to a specific target, and after it has cleared from circulation, a second, smaller, radiolabeled molecule is introduced that rapidly binds to the antibody at the target site. frontiersin.org

Integration with Inverse Electron-Demand Diels-Alder (IEDDA) Chemistry for Sequential Ligation

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in bioorthogonal chemistry, known for its rapid kinetics and high specificity. wikipedia.orgnih.gov This reaction occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile. wikipedia.org In the context of pretargeted imaging, an antibody can be modified with a dienophile, and a radiolabeled tetrazine can be administered subsequently. nih.gov

Aminooxy-PEG7-methane can be instrumental in creating these radiolabeled tetrazines. For instance, a tetrazine derivative can be functionalized with an aldehyde, which then reacts with the aminooxy group of this compound to form a stable oxime bond. The other end of the PEG linker can be attached to a chelator for a radionuclide. This approach has been utilized in the development of radioligands for pretargeted imaging. For example, a tetrazine-bearing radioligand was developed for the PET imaging of colorectal cancer, demonstrating the utility of such constructs. nih.gov The PEG7 linker in these constructs helps to improve the pharmacokinetic properties of the radioligand. nih.gov

A notable application involves the use of a lutetium-177-DOTA-labeled tetrazine radioligand, [¹⁷⁷Lu]Lu-DOTA-PEG7-Tz, in conjunction with a trans-cyclooctene (B1233481) (TCO)-modified antibody for pretargeted radioimmunotherapy in colorectal carcinoma models. nih.gov This highlights the crucial role of the PEG7 linker in optimizing the in vivo performance of the radioligand. nih.gov

Applications in Radiofluorination Research (e.g., ¹⁸F-Fluoroglycosylation)

Radiofluorination, particularly with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), is central to positron emission tomography (PET) imaging. rsc.org A key strategy in ¹⁸F-labeling of biomolecules like peptides is ¹⁸F-fluoroglycosylation, which can improve the molecule's pharmacokinetic profile. scirp.orgnih.gov

This compound plays a role in facilitating the attachment of ¹⁸F-labeled prosthetic groups to biomolecules. The aminooxy group can react with an aldehyde function on a molecule, such as ¹⁸F-fludeoxyglucose ([¹⁸F]FDG), to form an oxime linkage. scirp.orgscirp.org This chemoselective ligation is highly efficient and has been used for labeling peptides, proteins, and other molecules. scirp.org The PEG7 component of the linker can enhance the solubility and in vivo stability of the resulting radiolabeled conjugate. While direct use of this compound in published ¹⁸F-fluoroglycosylation examples is not explicitly detailed, its functional groups are paradigmatic for the type of linkers used in these methods. The general strategy involves reacting an aminooxy-functionalized peptide or linker with an ¹⁸F-labeled aldehyde, a reaction for which this compound is well-suited. scirp.orgscirp.org

Multi-Component Bioconjugate Assembly and Complex Research Architectures

The heterobifunctional nature of this compound makes it a valuable tool for the construction of complex, multi-component bioconjugates. biosynth.com This is particularly relevant in fields like Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. targetmol.commedchemexpress.com PROTACs consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com

This compound can serve as a versatile PEG-based linker in the synthesis of PROTACs. targetmol.commedchemexpress.com Its defined length and hydrophilic nature can influence the solubility, cell permeability, and ultimately the degradation efficiency of the resulting PROTAC. The aminooxy and methane (B114726) functionalities allow for the sequential and controlled attachment of the two different ligands, enabling the precise assembly of these complex bifunctional molecules.

Dynamic Covalent Chemistry and Reversible Ligation Systems for Research Tools

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. This allows for the creation of dynamic systems where components can exchange, leading to applications in areas like self-healing materials and dynamic combinatorial libraries.

The oxime bond formed between an aminooxy group and an aldehyde is a prime example of a dynamic covalent bond. This ligation is generally stable but can be reversed under certain conditions, such as acidic pH or in the presence of specific reagents. This reversibility is being explored for various applications.

In the context of research tools, the principles of reversible ligation are being applied to develop dynamic systems. For example, reversible native chemical ligation has been demonstrated for the exchange of peptide fragments. nih.gov While not directly involving this compound, this research highlights the growing interest in reversible covalent bonds in biological systems. The aminooxy functionality of this compound positions it as a potential component in the design of such dynamic research tools, where the reversible formation of an oxime bond could be used to control the assembly and disassembly of molecular complexes in response to specific stimuli.

Analytical and Characterization Methodologies for Aminooxy Peg7 Methane Conjugates

Spectroscopic Techniques for Conjugate Analysis in Research Settings

Spectroscopic methods are fundamental in the analysis of bioconjugates, providing information on concentration, structural integrity, and the extent of conjugation.

UV/Visible (UV/Vis) Spectroscopy : This is one of the most accessible techniques for protein and conjugate quantification. The intrinsic absorbance of proteins at 280 nm, primarily due to tryptophan and tyrosine residues, is used to determine protein concentration. Following conjugation with Aminooxy-PEG7-methane, if the attached molecule or a co-labeled dye has a unique absorbance wavelength, the ratio of absorbances can be used to estimate the degree of conjugation. For instance, a dye can be incorporated into the linker to facilitate the control and measurement of stoichiometry. mdpi.com By comparing the protein's absorbance at 280 nm with the dye's absorbance at its maximum wavelength (λmax), one can calculate the average number of PEG linkers attached to each protein molecule. mdpi.com

Fluorescence Spectroscopy : If the molecule conjugated to the this compound linker is fluorescent, or if a fluorescent tag is included, fluorescence spectroscopy offers a highly sensitive method for detection and quantification. This can be particularly useful for tracking the conjugate in biological assays. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : While more complex, NMR can provide detailed structural information about the conjugate. It can confirm the formation of the oxime bond and characterize the structure of the PEG linker itself. However, its application is often limited to smaller conjugates due to the spectral complexity and lower sensitivity for large biomolecules like antibodies.

Mass Spectrometry-Based Characterization of Conjugates (e.g., MALDI-TOF MS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weight and the characterization of heterogeneity in bioconjugates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : MALDI-TOF MS is highly effective for analyzing large, intact biomolecules like proteins and antibodies. shimadzu.comcellmosaic.com It provides a mass spectrum where the peak represents the molecular weight of the species. By comparing the mass spectrum of the unconjugated protein with that of the this compound conjugate, the mass shift confirms successful conjugation. Furthermore, the distribution of peaks can reveal the stoichiometry, showing populations of the protein conjugated with one, two, or more PEG linkers. shimadzu.com This is crucial for determining the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). cellmosaic.com

Electrospray Ionization (ESI) MS : ESI-MS is another powerful technique, often coupled with liquid chromatography (LC-MS). nih.gov It generates multiply charged ions from the analyte, allowing for the analysis of very large molecules on mass analyzers with a lower mass-to-charge (m/z) range. ESI-MS can provide high-resolution mass data, enabling the confirmation of the conjugate's identity and the assessment of product heterogeneity. When combined with fragmentation techniques (MS/MS), it can even be used to identify the specific site of conjugation on a peptide or protein. nih.gov

The table below summarizes the application of these MS techniques in analyzing an this compound conjugate of a hypothetical 150 kDa antibody.

Technique Principle Information Obtained for this compound Conjugate Example Application
MALDI-TOF MS Soft ionization of intact analyte embedded in a matrix, followed by mass analysis based on time-of-flight. shimadzu.comnih.gov- Confirmation of conjugation via mass increase.- Determination of conjugate heterogeneity and stoichiometry (e.g., number of PEG linkers per antibody). shimadzu.comObserving a mass shift from 150,000 Da (unconjugated antibody) to peaks corresponding to 150,355 Da, 150,710 Da, etc., indicating one, two, or more successful conjugations.
ESI-MS Generation of multiply charged ions from a solution, allowing for high-resolution mass analysis of large molecules. nih.gov- Precise molecular weight of the intact conjugate.- Analysis of different conjugated species.- Often coupled with LC for separation prior to analysis (LC-MS). Resolving different glycoforms of an antibody and determining the PEGylation status of each.

Chromatographic Separations for Conjugate Purification and Analysis (e.g., HPLC, SEC)

Chromatography is essential for both the purification of this compound conjugates from reaction mixtures and their analytical characterization. cellmosaic.com

Size Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius (size). Since PEGylation increases the size of a molecule, SEC is highly effective at separating the larger PEG-conjugated product from smaller, unreacted proteins and excess PEG linkers. chromatographyonline.com It is also a primary method for quantifying high-molecular-weight aggregates, a critical quality attribute for therapeutic proteins. chromatographyonline.commdpi.com Multi-angle light scattering (MALS) detectors can be coupled with SEC to provide an absolute measurement of the molar mass of the eluting species.

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution separations based on various chemical properties.

Reversed-Phase (RP-HPLC) : This technique separates molecules based on hydrophobicity. The addition of the PEG linker can alter the hydrophobicity of the protein, allowing for the separation of conjugated from unconjugated species, and in some cases, species with different degrees of conjugation. researchgate.net

Hydrophobic Interaction Chromatography (HIC) : HIC is a less denaturing alternative to RP-HPLC that also separates based on hydrophobicity. cellmosaic.com It is particularly well-suited for analyzing ADCs and other protein conjugates, as it can often resolve species with different drug-loading ratios under conditions that preserve the protein's native structure. sepscience.com

Ion Exchange Chromatography (IEX) : IEX separates molecules based on their net surface charge. The covalent attachment of a neutral PEG linker like this compound can shield charged residues on the protein surface, leading to a change in its retention time on an IEX column. This allows for the separation of conjugates and can sometimes distinguish between positional isomers, where the PEG chain is attached at different sites. cellmosaic.com

Chromatographic Method Separation Principle Primary Use for this compound Conjugates
Size Exclusion (SEC) Molecular size (hydrodynamic radius). chromatographyonline.comPurification (removing unreacted reagents); Analysis (quantifying aggregates and main product). mdpi.com
Reversed-Phase (RP-HPLC) Hydrophobicity. Analytical separation of species with different levels of PEGylation; Purity assessment.
Hydrophobic Interaction (HIC) Hydrophobicity (under non-denaturing conditions). Analysis and purification of conjugates, especially for resolving different stoichiometric species while maintaining protein structure. cellmosaic.comsepscience.com
Ion Exchange (IEX) Net surface charge. Separation of conjugated from unconjugated protein; Potential separation of positional isomers. cellmosaic.com

Determination of Conjugation Efficiency and Product Stoichiometry in Research

A critical aspect of characterization is to determine the efficiency of the conjugation reaction and the precise stoichiometry of the final product—that is, the average number of this compound linkers attached to each target molecule. mdpi.com

Conjugation Efficiency : This refers to the percentage of the starting biomolecule (e.g., protein) that has been successfully conjugated. It is often determined using chromatographic techniques. By analyzing the reaction mixture with SEC or HPLC, the peak areas corresponding to the conjugated product and the remaining unconjugated protein can be integrated. phenomenex.com The efficiency is calculated as the ratio of the conjugated product's peak area to the total area of all protein-related peaks.

Product Stoichiometry : This describes the distribution of species with different numbers of attached linkers (e.g., 0, 1, 2, 3... PEGs per protein). Several methods can determine stoichiometry:

Mass Spectrometry (MALDI-TOF or ESI-MS) : As described in section 6.2, MS directly measures the mass of the different species in the sample, providing a clear picture of the distribution of products with varying numbers of conjugated linkers. shimadzu.comcellmosaic.com

UV/Vis Spectroscopy : If a chromophore (dye) is included in the linker system, the ratio of the dye's absorbance to the protein's absorbance provides a straightforward and rapid method for calculating the average stoichiometry. mdpi.com

Chromatography (HIC/RP-HPLC) : High-resolution chromatographic methods like HIC can often separate species based on the number of attached PEG linkers. The relative area of each peak corresponds to the proportion of that specific species in the mixture.

The table below outlines the primary methods used to assess the outcome of a conjugation reaction.

Parameter Method Principle
Conjugation Efficiency HPLC (SEC, RP-HPLC, HIC)Comparison of peak areas of conjugated vs. unconjugated protein. phenomenex.com
Product Stoichiometry Mass Spectrometry (MALDI-TOF, ESI-MS)Direct mass measurement of different species (e.g., Protein, Protein+1 PEG, Protein+2 PEG). shimadzu.com
UV/Vis SpectroscopyRatio of absorbance of a dye-labeled linker to the protein's absorbance at 280 nm. mdpi.com
Chromatography (HIC, RP-HPLC)Separation and quantification of species with different numbers of attached PEG linkers based on hydrophobicity changes. sepscience.com

Future Perspectives and Emerging Research Directions

Innovations in Aminooxy-PEG Linker Design for Enhanced Reactivity and Selectivity

The core of future innovation lies in the strategic design of Aminooxy-PEG linkers to achieve greater control over conjugation reactions. The reactivity of the aminooxy group with aldehydes and ketones to form stable oxime bonds is a cornerstone of its utility. broadpharm.combroadpharm.com However, the efficiency of this ligation can be significantly influenced by reaction conditions and the structural features of the linker itself.

Current research has demonstrated that the rate of oxime formation can be accelerated through the use of catalysts like aniline (B41778) and its derivatives. researchgate.netacs.org For instance, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst at neutral pH, increasing the rate of protein PEGylation by 120-fold compared to uncatalyzed reactions. researchgate.netacs.org Future linker designs may incorporate catalytic moieties directly into the PEG backbone, creating self-catalyzing systems that enhance reaction kinetics without the need for external additives.

Furthermore, achieving site-specific conjugation is a major goal. mdpi.com Innovations may involve the development of "smart" linkers that exhibit preferential reactivity towards specific aldehyde or ketone motifs on a target biomolecule. This could be achieved by introducing sterically demanding groups or functionalities that engage in secondary interactions near the target site, thereby guiding the conjugation process with high precision. The development of linkers with varying PEG lengths and compositions will also be crucial for optimizing the solubility, stability, and pharmacokinetic profiles of the resulting conjugates. interchim.frcreative-biogene.com

Expansion of Bioorthogonal Reactivity Profiles for New Applications

The aminooxy group's reaction with carbonyls is a classic example of bioorthogonal chemistry—a reaction that proceeds efficiently within a biological environment without interfering with native biochemical processes. broadpharm.comconfluore.com Expanding the bioorthogonal reactivity profile of Aminooxy-PEG7-methane and related linkers will open doors to more complex and multifunctional bioconjugates.

One promising avenue is the incorporation of additional bioorthogonal reactive groups into the linker structure. For example, a linker could feature an aminooxy group at one end and an azide (B81097) or an alkyne at the other, enabling sequential or simultaneous conjugation through both oxime ligation and click chemistry. interchim.frbiochempeg.com This dual reactivity would allow for the assembly of intricate molecular architectures, such as antibody-drug conjugates (ADCs) with multiple payloads or imaging agents. biochempeg.comfujifilm.com

Moreover, the development of linkers that participate in reversible bioorthogonal reactions is an emerging area of interest. rsc.org While oxime linkages are generally stable, they can be designed to be cleavable under specific conditions, such as changes in pH or the presence of a particular enzyme. rsc.orgaxispharm.com This "on-demand" cleavage would be highly advantageous for controlled drug release at a target site, minimizing off-target effects. Research into novel bioorthogonal pairs beyond the current repertoire will also be essential for expanding the toolkit available to chemists and biologists. rsc.org

Integration into Emerging Therapeutic Modalities Research (mechanistic and synthetic aspects)

Another key area is the development of next-generation antibody-drug conjugates (ADCs). fujifilm.com Site-specific conjugation of cytotoxic payloads to antibodies via well-defined linkers like this compound can lead to more homogeneous and effective ADCs with improved therapeutic windows. fujifilm.com Research will likely focus on the synthesis of linkers that are stable in circulation but release the payload efficiently upon internalization into cancer cells. fujifilm.com

Furthermore, the use of these linkers in the development of novel vaccines and immunotherapies is a growing field. interchim.fr For instance, they can be used to conjugate antigens to carrier proteins or adjuvants, enhancing the immune response. The mechanistic understanding of how the linker influences the presentation of the antigen to the immune system will be crucial for designing more effective vaccines.

Development of Novel Analytical Approaches for Complex Multi-Conjugates

The increasing complexity of bioconjugates assembled using linkers like this compound necessitates the development of sophisticated analytical techniques to characterize them. The creation of multi-conjugates, where a central scaffold is decorated with multiple different molecules, presents a significant analytical challenge.

Mass spectrometry (MS) will continue to be a cornerstone for characterizing these complex structures. Innovations in ionization techniques and high-resolution mass analyzers will be required to accurately determine the molecular weight and composition of these large and heterogeneous molecules. Techniques like native mass spectrometry, which can analyze intact protein complexes, will be particularly valuable for studying the stoichiometry and stability of multi-component systems.

Chromatographic methods, such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC), will also need to be refined to effectively separate and quantify the different species present in a conjugate mixture. The development of novel stationary phases and mobile phase conditions will be key to achieving the required resolution.

Furthermore, spectroscopic techniques like nuclear magnetic resonance (NMR) and fluorescence spectroscopy will play a vital role in probing the structure and dynamics of these complex conjugates. For instance, fluorescence resonance energy transfer (FRET) could be used to study the proximity and interaction of different components within a multi-conjugate assembly. acs.org The integration of these diverse analytical approaches will be essential for ensuring the quality, consistency, and efficacy of the next generation of bioconjugates built with this compound.

Q & A

Q. What are the recommended synthetic routes and purification methods for Aminooxy-PEG7-methane?

this compound is typically synthesized via a multi-step process involving the introduction of the aminooxy group to a PEG7 backbone. A common approach includes:

  • t-Boc Protection/Deprotection : Start with t-Boc-aminooxy-PEG7-methane, where the aminooxy group is protected by a tert-butoxycarbonyl (t-Boc) group. Deprotection is achieved under mild acidic conditions (e.g., 20% trifluoroacetic acid in dichloromethane) to yield the free aminooxy group .
  • PEG Chain Assembly : Use iterative ethylene oxide polymerization or coupling reactions to build the PEG7 spacer, ensuring monodispersity via size-exclusion chromatography (SEC) .
  • Purification : Employ reverse-phase HPLC with a C18 column and water-acetonitrile gradient to isolate the product. Confirm purity (≥95%) using LC-MS and 1^1H NMR .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR in deuterated solvents (e.g., CDCl3_3 or D2_2O) to verify PEG chain integrity and aminooxy group presence. Key peaks include ethylene oxide protons (δ 3.5–3.7 ppm) and methane protons adjacent to the aminooxy group (δ 4.0–4.2 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (theoretical MW: 355.43 g/mol; observed m/z should align with [M+H]+^+ or [M+Na]+^+ ions) .
  • Purity Assessment : Use HPLC with UV detection at 220 nm to quantify impurities. SEC can assess PEG chain length distribution .

Advanced Research Questions

Q. How can conjugation efficiency of this compound with carbonyl-containing biomolecules be optimized?

The aminooxy group reacts selectively with ketones or aldehydes under mildly acidic conditions (pH 4.5–6.0). Key parameters include:

  • Molar Ratio : A 2:1 excess of this compound to target molecule ensures complete conjugation.
  • Reaction Time and Temperature : Incubate at 25–37°C for 4–24 hours, monitoring progress via HPLC or fluorescence tagging .
  • Quenching and Purification : Add hydroxylamine to quench unreacted aldehydes/ketones. Purify conjugates using SEC or dialysis .
  • Troubleshooting Low Efficiency : Check for steric hindrance in large biomolecules (e.g., antibodies) and consider PEG chain length adjustment (e.g., PEG3 vs. PEG7) .

Q. What strategies mitigate hydrolysis or oxidation of this compound during storage and handling?

  • Storage Conditions : Store lyophilized powder at –20°C under inert gas (argon or nitrogen) to prevent oxidation. For liquid formulations (e.g., in DMSO or water), add antioxidants like 0.1% w/v ascorbic acid .
  • Hygroscopicity Management : PEG derivatives absorb moisture; use desiccants in storage vials and limit freeze-thaw cycles .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and monitor via LC-MS for hydrolysis byproducts (e.g., PEG7-methane derivatives) .

Q. How can researchers address analytical challenges in quantifying this compound in complex biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.
  • Detection Methods : Derivatize with a fluorescent tag (e.g., fluorescamine) for enhanced sensitivity in HPLC-FLD. Alternatively, use LC-MS/MS with multiple reaction monitoring (MRM) for specific ion transitions .
  • Matrix Effects : Normalize results using an isotopically labeled internal standard (e.g., 13^{13}C-PEG7-methane) .

Experimental Design and Data Interpretation

Q. What controls are essential when designing bioconjugation experiments with this compound?

  • Negative Controls : Include reactions without the aminooxy group or target carbonyl group to rule out non-specific binding.
  • Competition Assays : Add free hydroxylamine to confirm reaction specificity .
  • Stoichiometry Validation : Use SDS-PAGE, SEC, or dynamic light scattering (DLS) to verify conjugate size and uniformity .

Q. How should researchers resolve discrepancies in reported molecular weights (e.g., 355.43 vs. 594.8 g/mol)?

  • Source Verification : Cross-check CAS numbers (1370698-27-3 for this compound vs. 54149-49-4 for PEG2 derivatives). Mislabeling or database errors (e.g., refers to a biotin conjugate) are common pitfalls .
  • Theoretical vs. Observed MW : Calculate expected MW using tools like PubChem or ChemDraw. Discrepancies >5% suggest impurities or incorrect structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.